Mass Shift of +14 Da Enables Unambiguous Selected‑Reaction Monitoring (SRM) in Isotope‑Dilution LC‑MS/MS
The perdeuterated 1,4-diethylbenzene‑D14 provides a molecular ion cluster centred at m/z ~148, representing a +14 Da shift relative to the unlabeled analyte (m/z ~134) . This mass difference exceeds the isotopic envelope of natural‑abundance ¹³C contributions (the [M+1] peak of C₁₀H₁₄ is ~11 %; [M+2] is <1 %), ensuring zero cross‑talk between analyte and internal standard detection channels . In contrast, the ring‑d₄ analog (Δm = +4 Da) produces a signal that partially overlaps with the [M+4] isotopologue of the unlabeled compound in chlorine‑containing matrices, compromising quantitative accuracy .
| Evidence Dimension | Nominal mass shift vs. unlabeled analyte (monoisotopic) |
|---|---|
| Target Compound Data | +14 Da (m/z 148.1974) |
| Comparator Or Baseline | 1,4-Diethylbenzene (unlabeled): Δm = 0 Da (m/z 134.1096). 1,4-Diethylbenzene-2,3,5,6-d₄: Δm = +4 Da (m/z 138.1350) |
| Quantified Difference | D14 provides 14 Da separation; D4 provides 4 Da separation—a 3.5‑fold improvement in mass resolution from the native analyte |
| Conditions | Electron‑ionisation (EI) or electrospray (ESI) mass spectrometry, unit resolution |
Why This Matters
A +14 Da mass shift eliminates isotopic cross‑talk, enabling accurate quantification at sub‑ng/L levels in environmental or biological matrices.
